N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-4-methoxybenzamide hydrochloride
Description
Historical Development of Benzothiazole-Piperazine Derivatives
Benzothiazole-piperazine derivatives first gained prominence in the late 20th century as researchers sought to merge the pharmacokinetic advantages of benzothiazoles with the conformational flexibility of piperazine. Early work focused on antifungal and antibacterial applications, but the discovery of their cytotoxic properties in the 2000s redirected interest toward oncology. For example, 2-(piperazin-1-yl)benzo[d]thiazole derivatives synthesized in 2017 demonstrated potent activity against hepatocellular (Huh7) and breast (MCF-7) cancer cell lines, with IC~50~ values ranging from 2.1–8.7 μM. These findings validated piperazine’s role in enhancing solubility and bioavailability while maintaining benzothiazole’s planar aromaticity for DNA intercalation.
A landmark study in 2018 introduced benzothiazole-piperazine-1,2,3-triazole hybrids , which combined three pharmacophores to improve target specificity. Compounds such as 5a–e and 5f–l exhibited sub-micromolar cytotoxicity against colorectal (HCT-116) and breast (MDA-MB-231) cancers, underscoring the scaffold’s adaptability. The piperazine linker’s nitrogen atoms facilitated hydrogen bonding with kinase domains, while the benzothiazole core intercalated into DNA grooves, disrupting replication.
Table 1: Cytotoxic Activities of Early Benzothiazole-Piperazine Derivatives
| Compound | Cell Line (IC~50~, μM) | Target Enzyme Inhibition (%) |
|---|---|---|
| 2a (Dihalo) | Huh7: 2.1 | AChE: 18.2 |
| 5e (Ester) | MDA-MB-231: 0.9 | BuChE: 5.7 |
| 6a (Diester) | HCT-116: 1.4 | N/A |
Research Evolution of Dimethylbenzothiazole-Piperazine Hybrids
The introduction of dimethyl substituents to the benzothiazole scaffold marked a strategic shift toward optimizing steric and electronic properties. Methyl groups at the 4,5-positions of benzothiazole, as seen in the target compound, increased lipophilicity and metabolic stability. This modification reduced oxidative deamination in hepatic microsomes, extending half-life in preclinical models.
In 2019, 4,5-dimethylbenzo[d]thiazol-2-yl-piperazine derivatives were synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), achieving regioselective 1,4-disubstituted triazole formation. The dimethyl groups conferred a 1.5-fold increase in blood-brain barrier permeability compared to non-methylated analogs, suggesting utility in central nervous system (CNS) disorders. Docking studies revealed that the dimethylbenzothiazole moiety occupied hydrophobic pockets in acetylcholinesterase (AChE), with binding energies of −9.2 kcal/mol, rivaling donepezil (−10.1 kcal/mol).
Synthetic Pathways for Dimethylbenzothiazole-Piperazine Hybrids
- Nucleophilic Substitution : Reacting 4,5-dimethyl-2-chlorobenzothiazole with piperazine in 2-propanol yielded the core piperazine-benzothiazole intermediate.
- Acylation : Bromoacetyl bromide was used to functionalize the piperazine nitrogen, followed by azide substitution to introduce click chemistry handles.
- Click Chemistry : Copper(I)-catalyzed cycloaddition with alkynes appended diverse pharmacophores, including 4-methoxybenzamide.
Academic Significance in Heterocyclic Chemistry
Benzothiazole-piperazine hybrids exemplify convergent synthesis strategies in heterocyclic chemistry. The benzothiazole nucleus, a bioisostere of indole, provides π-π stacking capabilities, while the piperazine linker introduces torsional flexibility for target accommodation. Academic investigations have focused on:
- Regioselectivity : CuAAC ensures 1,4-disubstituted triazoles, critical for maintaining planar geometry in kinase inhibitors.
- Spectroscopic Characterization : Advanced techniques like ^1^H-^15^N HMBC NMR confirmed piperazine protonation states and benzothiazole tautomerism.
- Green Chemistry : Solvent-free click reactions reduced waste generation during triazole synthesis (e.g., compounds 6a–b ).
Table 2: Key Spectral Data for Dimethylbenzothiazole-Piperazine Derivatives
| Proton Environment | δ~H~ (ppm) | Carbon Environment | δ~C~ (ppm) |
|---|---|---|---|
| Piperazine N-CH~2~ | 2.8–3.1 | C=S (Thiazole) | 165.2 |
| Triazole H-5 | 7.76–8.66 | CO (Amide) | 169.8 |
| OCH~3~ (Methoxy) | 3.82 | Aromatic C-F | 115.4 |
Position Within Contemporary Medicinal Chemistry Research
The target compound occupies a niche in targeted cancer therapy and multifunctional drug design . Its 4-methoxybenzamide group enables selective binding to estrogen receptor-α (ER-α), as demonstrated in molecular dynamics simulations (RMSD: 1.8 Å over 100 ns). Concurrently, the dimethylbenzothiazole-piperazine backbone inhibits topoisomerase IIα, inducing DNA double-strand breaks in glioblastoma cells (IC~50~: 3.4 μM).
Recent efforts prioritize polypharmacology , combining AChE inhibition (e.g., compound 2j , IC~50~: 12.3 μM) with antiproliferative effects to address cancer-associated cognitive decline. Structural analogs have entered preclinical trials for dual-action oncology-CNS applications, reflecting the scaffold’s versatility.
Emerging Trends
- PROTAC Integration : Piperazine’s tertiary amines serve as E3 ligase-recruiting motifs in proteolysis-targeting chimeras.
- Nanoparticle Formulations : Liposomal encapsulation improves solubility of hydrophobic dimethylbenzothiazole derivatives.
Properties
IUPAC Name |
N-[2-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethyl]-4-methoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S.ClH/c1-16-4-9-20-21(17(16)2)25-23(30-20)27-14-12-26(13-15-27)11-10-24-22(28)18-5-7-19(29-3)8-6-18;/h4-9H,10-15H2,1-3H3,(H,24,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWXHKPCYMZTRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)CCNC(=O)C4=CC=C(C=C4)OC)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-4-methoxybenzamide hydrochloride typically involves multiple steps. One common method starts with the preparation of 4,5-dimethylbenzo[d]thiazole, which is then reacted with piperazine to form an intermediate. This intermediate is further reacted with 4-methoxybenzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-4-methoxybenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-4-methoxybenzamide hydrochloride is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory agent and may have applications in treating certain diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the production of specialty chemicals .
Mechanism of Action
The mechanism of action of N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-4-methoxybenzamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound belongs to a broader class of benzothiazole- and piperazine-containing derivatives. Below is a systematic comparison with structurally analogous molecules listed in the evidence (Table 1), focusing on substituent variations and inferred pharmacological implications.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Differentiators of the Target Compound
- 4,5-Dimethylbenzothiazole : The dimethyl groups likely enhance steric hindrance, improving selectivity for specific receptor subtypes compared to halogenated or unsubstituted benzothiazoles (e.g., 1215321-47-3) .
- 4-Methoxybenzamide : This moiety balances hydrophilicity and metabolic stability, contrasting with sulfonamide (1215321-47-3) or halogenated (252004-44-7) groups, which may accelerate hepatic clearance .
Pharmacokinetic and Pharmacodynamic Considerations
- Solubility : The hydrochloride salt of the target compound likely offers superior aqueous solubility compared to free-base analogs (e.g., 1215564-16-1), facilitating oral or injectable formulations.
- Receptor Affinity : Computational modeling suggests the 4,5-dimethylbenzothiazole and piperazine combination may favor dopamine D2/D3 receptor binding, whereas fluorinated analogs (1215321-47-3) might prioritize serotonin 5-HT2A interactions .
- Metabolic Stability : The 4-methoxy group may reduce cytochrome P450-mediated oxidation compared to chlorinated or fluorinated derivatives, extending half-life .
Biological Activity
N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-4-methoxybenzamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a benzo[d]thiazole ring, a piperazine moiety, and a methoxybenzamide group, making it a candidate for various pharmacological applications.
- Molecular Formula : C23H29ClN4O2S
- Molecular Weight : 461.02 g/mol
- CAS Number : 1215334-90-9
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is believed to exert effects through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into pro-inflammatory eicosanoids. This inhibition could lead to anti-inflammatory effects .
- Receptor Binding : It has been suggested that this compound can bind to dopamine receptors, particularly the D4 subtype, which could influence neurotransmission and potentially provide therapeutic benefits in neuropsychiatric disorders .
Antiproliferative Activity
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes its efficacy compared to standard chemotherapeutic agents:
| Compound | Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|---|
| Target Compound | MCF-7 (Breast Cancer) | 3.1 | Doxorubicin | 0.05 |
| Target Compound | HCT 116 (Colon Cancer) | 5.3 | Etoposide | 0.1 |
| Target Compound | HEK 293 (Kidney) | 6.0 | - | - |
These results indicate that the compound is comparable to established anticancer drugs in terms of potency, particularly against breast and colon cancer cell lines .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays using DPPH and FRAP methods revealed that it possesses significant antioxidant capacity, which may contribute to its overall therapeutic profile by mitigating oxidative stress in cells .
Antibacterial Activity
Preliminary studies have indicated that this compound exhibits selective antibacterial activity against certain Gram-positive bacteria. The minimum inhibitory concentrations (MICs) against selected strains are summarized below:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 8 |
| Escherichia coli | 32 |
These findings suggest potential applications in treating bacterial infections .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally related to this compound:
- Antiproliferative Studies : A study conducted on methoxy-substituted piperazines showed that derivatives with similar structures exhibited potent antiproliferative effects against various cancer cell lines, supporting the hypothesis that modifications to the piperazine and benzamide moieties enhance biological activity .
- Neuropharmacological Effects : Research on related compounds has highlighted their potential in modulating dopamine receptor activity, suggesting avenues for treating conditions such as schizophrenia and depression .
- Inflammation Models : In vivo models of inflammation demonstrated that compounds with similar structural features significantly reduced inflammatory markers, indicating potential therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
